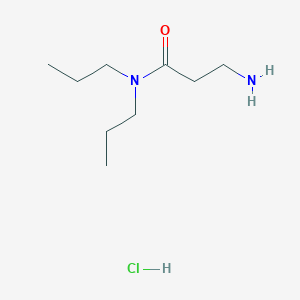

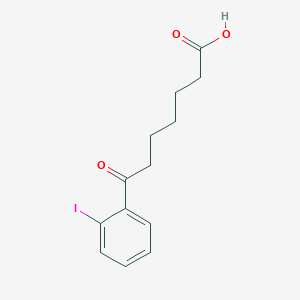

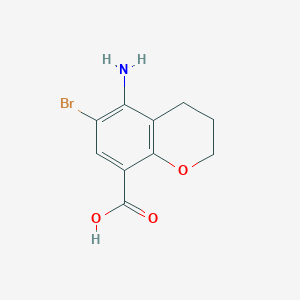

![molecular formula C11H13B B1372960 5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 128364-39-6](/img/structure/B1372960.png)

5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical and Chemical Properties Analysis

- Safety Information : The compound carries warning labels (H302, H315, H319, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501). Refer to the MSDS for detailed safety information.

Scientific Research Applications

Synthesis and Structural Analysis

- A novel derivative of 5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene was synthesized using N-Bromosuccinimide (NBS) and characterized using various spectroscopic methods and X-ray diffraction. This research highlights the compound's potential in advanced material science due to its unique structural properties (Edder et al., 2019).

Chemical Reactivity and Stereochemistry

- The bromination of similar compounds showed stereospecific formation of dibromides, influenced by factors like double bond pyramidalization and steric repulsion. This indicates potential applications in the field of organic synthesis where control over regio- and stereoselectivity is crucial (Balcı et al., 2007).

Applications in Bridged Benzodiazepines Synthesis

- Bromination of related compounds has been utilized in the synthesis of bridged 14π annulenes and benzodiazepines, indicating its relevance in pharmaceutical chemistry and the development of new therapeutic agents (Mellor & Pathirana, 1984).

Conformational and Transannular Reaction Studies

- The conformational analysis and transannular reactions of derivatives of this compound have been studied. This is significant in the field of molecular mechanics and could be vital in the design of novel organic compounds (Camps et al., 1997).

Synthesis of Polycyclic Compounds

- The compound has been used as a precursor in the synthesis of various polycyclic compounds, indicating its potential in synthetic organic chemistry and the development of complex molecular architectures (Sheng-li, 2010).

Precursor for Functionalized Compounds

- Highly brominated derivatives of this compound are used as precursors for synthesizing functionalized benzocyclooctenes, demonstrating the compound's utility in creating diverse and functionalized organic materials (Tutar et al., 2004).

In Multicomponent Reactions

- The compound has been used in efficient multicomponent reactions for preparing derivatives with important chemical properties, highlighting its role in facilitating complex chemical syntheses (Rong et al., 2012).

Radical Anion Rearrangements

- Studies on radical anions of similar compounds have provided insights into the rearrangement processes, which are fundamental in understanding reaction mechanisms in organic chemistry (Gerson et al., 1979).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are currently unknown

Mode of Action

Without specific knowledge of the compound’s targets, it’s difficult to explain the exact mode of action of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene.

Biochemical Pathways

The specific biochemical pathways affected by 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are not yet known due to the lack of research on this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7

Result of Action

The molecular and cellular effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are currently unknown

Biochemical Analysis

Biochemical Properties

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes.

Cellular Effects

The effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. Additionally, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene remains relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage level triggers a marked response in the organism. Toxic or adverse effects at high doses may include cellular toxicity, organ damage, or disruptions in normal metabolic processes.

Metabolic Pathways

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential accumulation in specific tissues or organs.

Subcellular Localization

The subcellular localization of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The compound’s localization can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZYOXSLTXQZMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2C(C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

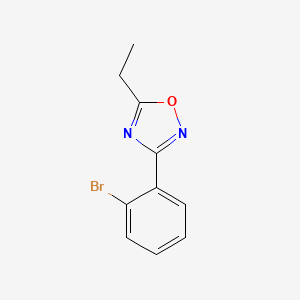

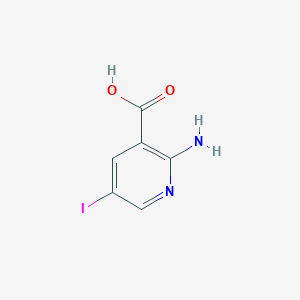

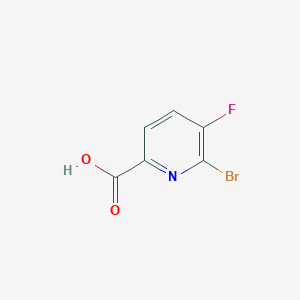

![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)

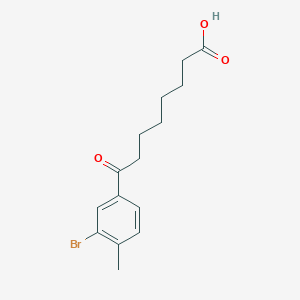

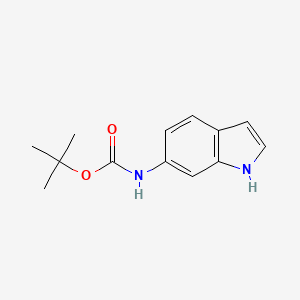

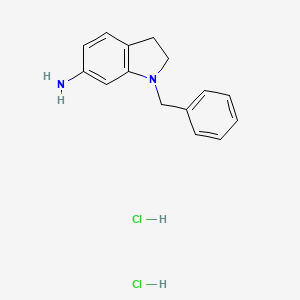

![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)